REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.Cl[CH2:11][CH2:12][O:13][CH2:14][CH2:15]Cl.C(N(C(C)C)CC)(C)C>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:9]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:6]=[CH:7][CH:8]=1
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Name
|
|
Quantity
|
11.2 mL
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Type
|
reactant
|
Smiles
|
COC1=CC(=CC=C1)N
|
Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
|
ClCCOCCCl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux for 72 h
|
Duration
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72 h
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Type
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CUSTOM
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Details
|
The precipitate was removed by filtration
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Type
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WASH
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Details
|
washed with toluene (100 mL)
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Type
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CONCENTRATION
|
Details
|
The combined toluene solutions were concentrated in vacuo
|
Type
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DISTILLATION
|
Details
|
purified by distillation (120-130° C., 0.2 Torr)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.9 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |